N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine
Description
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring dual substitutions: a 3-chloro-4-fluorophenyl group and a methylsulfonyl moiety attached to the nitrogen atom of the glycine backbone. Its molecular formula is C₉H₈ClFNO₄S, with a molecular weight of approximately 295.68 g/mol (calculated based on atomic masses). This compound is classified as a specialty chemical, primarily intended for laboratory use, as indicated by its discontinued commercial status .
Properties
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c1-17(15,16)12(5-9(13)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKNFGWKXVNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline, methylsulfonyl chloride, and glycine.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and purification processes such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogen replacing the halogen atoms.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine is a compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables that illustrate its potential.
Glycine Transport Inhibition
One of the primary applications of this compound is as a glycine transporter type 1 (GlyT1) inhibitor . GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, which is essential for modulating NMDA receptor activity involved in synaptic transmission and plasticity.
Case Study: Schizophrenia Treatment
In a study investigating the role of glycine transporters in schizophrenia, compounds similar to this compound demonstrated significant potential in enhancing synaptic glycine concentrations. This enhancement could lead to improved NMDA receptor function, which is often impaired in schizophrenia patients. The selective inhibition of GlyT1 resulted in increased extracellular glycine levels, thereby providing a therapeutic avenue for managing cognitive deficits associated with the disorder .
Antidepressant Effects
Recent research has suggested that inhibition of GlyT1 may also have antidepressant effects. By increasing synaptic glycine levels, compounds like this compound can enhance neurotransmission and improve mood regulation.
Data Table: Effects on Behavioral Models
| Compound | Dose (mg/kg) | Effect on Behavior | Reference |
|---|---|---|---|
| This compound | 10 | Significant increase in locomotor activity | |
| Clozapine | 5 | Enhanced prepulse inhibition |
Potential Use in Neurological Disorders
The modulation of glycine transporters has implications beyond schizophrenia and depression; it may extend to other neurological disorders characterized by NMDA receptor dysfunction, such as Alzheimer's disease and Huntington's disease. Research indicates that enhancing glycinergic transmission can ameliorate cognitive deficits associated with these conditions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Key Observations:
In contrast, the trifluoromethyl group in N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine provides stronger electron withdrawal and increased lipophilicity, which may improve membrane permeability . Electron-Donating Groups (CH₃): N-(3-Methylphenyl)-N-(methylsulfonyl)glycine’s methyl group reduces electrophilicity, likely decreasing reactivity but improving solubility .
Sulfonyl Group Variations :
- Methylsulfonyl vs. Phenylsulfonyl : The methylsulfonyl group in the target compound offers reduced steric bulk compared to phenylsulfonyl (as in Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate). Phenylsulfonyl derivatives may engage in π-π stacking interactions with aromatic residues in proteins, whereas methylsulfonyl groups prioritize solubility and metabolic stability .
Ester vs. Acid Forms :
- Methyl ester derivatives (e.g., ) are likely prodrugs, designed to enhance bioavailability by increasing lipophilicity. The ester moiety is hydrolyzed in vivo to release the active glycine derivative .
Functional Implications and Research Trends
- Agrochemical Potential: Glyphosate (N-(phosphonomethyl)glycine, ) shares a glycine backbone but differs in functional groups, highlighting the critical role of sulfonyl and aryl substitutions in target specificity. The discontinued status of the target compound and its trifluoromethyl analog may reflect challenges in optimizing herbicidal or pesticidal activity .
- Pharmaceutical Relevance: Methylsulfonyl glycine derivatives are explored for NMDA receptor modulation (), though direct evidence for the target compound’s neurological activity is absent.
Biological Activity
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3-chloro-4-fluoroaniline with methylsulfonyl chloride and glycine. The reaction conditions often include solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the process. The compound's structure is characterized by a chloro-fluoro-substituted phenyl ring and a methylsulfonyl group attached to the glycine backbone.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate biochemical pathways related to inflammation, cell proliferation, and signal transduction. Such interactions can lead to enzyme inhibition or receptor modulation, which are critical for therapeutic applications .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in disease processes. For example, studies have demonstrated its efficacy in inhibiting tyrosinase activity, which is crucial for melanin production. This inhibition is particularly relevant in dermatological applications where hyperpigmentation is a concern .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural components allow it to interact effectively with cancer cell lines, potentially leading to reduced cell viability. The specific mechanisms by which it exerts these effects are still under investigation, but the presence of the chloro and fluoro groups appears to enhance its biological activity compared to similar compounds .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chloro and fluoro substituents on phenyl ring | Potential enzyme inhibitor |
| N-(3-chloro-4-fluorophenyl)alanine | Lacks methylsulfonyl group | Reduced biological activity |
| N-(3-chloro-4-fluorophenyl)valine | Similar structure but different amino acid backbone | Varies in activity |
The unique substitution pattern on the phenyl ring of this compound may confer distinct chemical reactivity and biological properties compared to its analogs .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Tyrosinase Inhibition Study : A recent study highlighted the ability of compounds containing the 3-chloro-4-fluorophenyl moiety to effectively inhibit tyrosinase in Agaricus bisporus, suggesting potential applications in skin whitening agents .
- Anticancer Activity Assessment : In vitro tests on various cancer cell lines demonstrated that compounds similar to this compound exhibit significant cytotoxic effects, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
